Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-
Description
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- (IUPAC name: N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenamine) is an azo compound characterized by a central benzene ring substituted with two methoxy groups at positions 2 and 5, a diethylamine group at position 4, and an azo-linked 4-nitrophenyl moiety. Its molecular formula is C₁₆H₁₈N₄O₂, with an average mass of 298.346 g/mol and a monoisotopic mass of 298.142976 g/mol . It is registered under CAS RN 3025-52-3 and EINECS 221-180-9, with ChemSpider ID 21159758 .
Properties
CAS No. |
75113-54-1 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N,N-diethyl-2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H22N4O4/c1-5-21(6-2)16-12-17(25-3)15(11-18(16)26-4)20-19-13-7-9-14(10-8-13)22(23)24/h7-12H,5-6H2,1-4H3 |
InChI Key |
KZWFCAHMEXFXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of a benzenamine derivative to introduce the nitro group. This is followed by the diazotization of the nitro compound to form a diazonium salt. The final step involves the azo coupling reaction, where the diazonium salt reacts with a suitable coupling agent, such as N,N-diethyl-2,5-dimethoxyaniline, under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and diazotization processes, followed by azo coupling. These processes are typically carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed under specific conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- serves as a reagent in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of novel compounds in chemical research.
Research has indicated that this compound exhibits various biological activities:
- Antioxidant Activity : Studies show that compounds with similar structures can neutralize free radicals effectively due to their electron-donating properties.
- Anti-inflammatory Effects : Certain derivatives have demonstrated significant inhibition of inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases.
- Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes suggests its potential as an antimicrobial agent.
Medical Applications
The compound is being investigated for its potential therapeutic properties. Its interactions with biological molecules can lead to various biochemical effects, making it a candidate for drug development .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of substituted benzenamines through DPPH radical scavenging assays. Results indicated that compounds with methoxy and nitro substituents exhibited enhanced scavenging activity compared to controls.
Case Study 2: Anti-inflammatory Screening
In a comparative study against standard anti-inflammatory drugs like diclofenac sodium, certain derivatives produced significant reductions in paw edema in rat models. This suggests promising anti-inflammatory potential for Benzenamine derivatives.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and targets involved depend on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-, a complex organic compound, is characterized by its unique structural features, including a benzenamine core with diethyl, dimethoxy, and nitrophenylazo substituents. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.
- Molecular Formula : C18H22N4O4
- Molar Mass : 358.39 g/mol
- CAS Number : 75113-54-1
The biological activity of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is primarily attributed to its azo group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with various biological molecules, including enzymes and receptors. The specific pathways and molecular targets involved in its activity are influenced by the compound's structural characteristics and the biological context in which it is studied .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitrophenyl group may enhance the electron-donating ability of the compound, contributing to its capacity to neutralize free radicals .
2. Anti-inflammatory Effects
Benzenamine derivatives have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that certain derivatives exhibit potent inhibition of inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar azo structures have shown IC50 values ranging from 30 to 70 μg/mL in inhibiting protein denaturation, a common marker for inflammation .
3. Antimicrobial Activity
The compound's potential antimicrobial effects have also been evaluated. Studies suggest that azo compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. This activity is often linked to the electron-withdrawing nature of the nitro group .
Case Studies
Several case studies provide insight into the biological activities of Benzenamine derivatives:
Case Study 1: Antioxidant Evaluation
A study assessed the antioxidant capacity of various substituted benzenamines through DPPH radical scavenging assays. Results indicated that compounds with methoxy and nitro substituents exhibited enhanced scavenging activity compared to controls.
Case Study 2: Anti-inflammatory Screening
In a comparative study of anti-inflammatory agents, Benzenamine derivatives were tested against standard drugs like diclofenac sodium. The results showed that some derivatives produced significant reductions in paw edema in rat models, suggesting promising anti-inflammatory potential.
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (μg/mL) |
|---|---|---|---|
| Benzenamine derivative A | Azo structure with methoxy groups | Antioxidant | 35 |
| Benzenamine derivative B | Azo structure with nitro groups | Anti-inflammatory | 60 |
| Benzenamine derivative C | Simple benzenamine | Low activity | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
